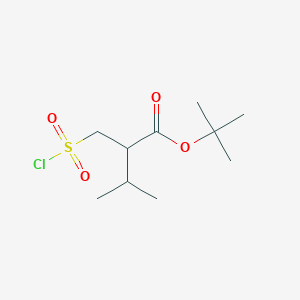
5-(Difluoromethyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)thiophene-3-carboxylic acid is an organic compound characterized by the presence of a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Difluoromethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-thiophenecarboxylic acid
- 5-Chloromethyl-3-thiophenecarboxylic acid
- 5-Trifluoromethyl-3-thiophenecarboxylic acid
Comparison
Compared to its analogs, 5-(Difluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
Molecular Formula |
C6H4F2O2S |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-(difluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10) |
InChI Key |
SQDKAELWZVQHFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
![7a-Phenyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,6(5H)-dione](/img/structure/B8311968.png)
![N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-[(2-hydroxyethyl)amino]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8311972.png)



![4-[3-(dibutylamino)propoxy]benzoyl Chloride](/img/structure/B8311988.png)



